molecular formula C15H23N3O2S B4750101 [(4-Heptoxybenzoyl)amino]thiourea

[(4-Heptoxybenzoyl)amino]thiourea

Cat. No.: B4750101
M. Wt: 309.4 g/mol
InChI Key: VTIBVYBTQSBCCP-UHFFFAOYSA-N
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Description

[(4-Heptoxybenzoyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety attached to a 4-heptoxybenzoyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Heptoxybenzoyl)amino]thiourea typically involves the reaction of 4-heptoxybenzoyl chloride with thiourea in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with thiourea to form the final product.

  • Step 1: Formation of 4-Heptoxybenzoyl Isothiocyanate

    • React 4-heptoxybenzoyl chloride with potassium thiocyanate in dichloromethane.
    • Reflux the mixture for 2-3 hours.
    • Isolate the intermediate 4-heptoxybenzoyl isothiocyanate by filtration.
  • Step 2: Formation of this compound

    • React the isolated 4-heptoxybenzoyl isothiocyanate with thiourea in chloroform.
    • Reflux the mixture for 4-5 hours.
    • Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Heptoxybenzoyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; carried out in anhydrous ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Amines, alcohols; carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

[(4-Heptoxybenzoyl)amino]thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating hyperpigmentation disorders due to its tyrosinase inhibitory activity.

    Industry: Used in the production of dyes, elastomers, and plastics due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of [(4-Heptoxybenzoyl)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydroxylation of monophenols to diphenols and the subsequent oxidation to quinones. The compound forms strong hydrogen bonds with key amino acid residues in the enzyme’s active site, leading to competitive inhibition.

Comparison with Similar Compounds

[(4-Heptoxybenzoyl)amino]thiourea can be compared with other thiourea derivatives, such as:

    1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have similar structures but differ in the nature of the acyl or aroyl group attached to the thiourea moiety.

    4H-3,1-Benzothiazin-4-ones: These compounds contain a thiourea moiety fused with a benzothiazine ring.

This compound stands out due to its unique heptoxybenzoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(4-heptoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-2-3-4-5-6-11-20-13-9-7-12(8-10-13)14(19)17-18-15(16)21/h7-10H,2-6,11H2,1H3,(H,17,19)(H3,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIBVYBTQSBCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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